Bis(3-glycidoxypropyl)tetramethyldisiloxane

Catalog No.
S1510514
CAS No.
126-80-7
M.F
C16H34O5Si2
M. Wt
362.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3-glycidoxypropyl)tetramethyldisiloxane

CAS Number

126-80-7

Product Name

Bis(3-glycidoxypropyl)tetramethyldisiloxane

IUPAC Name

[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C16H34O5Si2

Molecular Weight

362.61 g/mol

InChI

InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3

InChI Key

MFIBZDZRPYQXOM-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2

Bis(3-glycidoxypropyl)tetramethyldisiloxane is a siloxane compound characterized by its unique molecular structure, which includes a siloxane backbone with two glycidyloxypropyl groups. Its molecular formula is C16H34O5Si2C_{16}H_{34}O_{5}Si_{2}, and it has a molecular weight of 362.61 g/mol. This compound is known for its versatility in various applications, particularly in polymer chemistry and material science due to its reactive epoxy groups that facilitate further chemical modifications .

BTD can pose several safety hazards:

  • Mild Skin and Eye Irritant: Contact with skin or eyes can cause irritation [].
  • Suspected Respiratory Irritant: Inhalation of BTD vapors may irritate the respiratory tract [].
  • Environmental Considerations: BTD is not readily biodegradable and may persist in the environment [].
Involving bis(3-glycidoxypropyl)tetramethyldisiloxane include:

  • Epoxy Reactions: The glycidyloxy groups can undergo ring-opening reactions with nucleophiles, such as amines, leading to the formation of poly(siloxane amine) networks. This reaction is significant for synthesizing functional materials with enhanced properties .
  • Hydrosilylation: The compound can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of catalysts, forming siloxane-based polymers. This method is commonly used to create new siloxane derivatives with tailored functionalities .
  • Cross-linking: Bis(3-glycidoxypropyl)tetramethyldisiloxane can be cross-linked with various agents to form polymer networks, which are useful in creating durable materials for coatings and adhesives .

The synthesis of bis(3-glycidoxypropyl)tetramethyldisiloxane typically involves the following steps:

  • Starting Materials: The synthesis begins with 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether.
  • Reaction Conditions: The reactants are heated to approximately 90 °C in the presence of a catalyst such as [{Rh(OSiMe3)cod}2]. This catalyst facilitates the hydrosilylation process.
  • Product Formation: After a reaction period of about two hours, the product is obtained as a crude mixture, which can be purified through standard methods .

Bis(3-glycidoxypropyl)tetramethyldisiloxane has several notable applications:

  • Polymer Chemistry: It serves as a precursor for synthesizing functional polysiloxanes used in coatings, adhesives, and sealants.
  • Fuel Cells: The compound is utilized in preparing polymer electrolyte membranes for fuel cell applications due to its excellent ionic conductivity properties .
  • Medical

Interaction studies involving bis(3-glycidoxypropyl)tetramethyldisiloxane focus on its compatibility with various biological systems and materials. Research has shown that when incorporated into polymer networks, it can enhance mechanical properties while maintaining biocompatibility. These studies are essential for developing new materials that can be safely used in medical applications without adverse effects on human tissues .

Several compounds share similarities with bis(3-glycidoxypropyl)tetramethyldisiloxane, primarily due to their siloxane structures or functional groups. Here are some comparable compounds:

Compound NameKey Features
1,3-Bis(glycidyloxypropyl)-1,1,3,3-tetramethyldisiloxaneSimilar structure; used in similar applications
PolydimethylsiloxaneWidely used silicone polymer; lacks glycidyloxy groups
1,3-Bis(2-hydroxypropyl)-1,1,3,3-tetramethyldisiloxaneHydroxyl-functionalized; used for different polymeric applications
1-(3-Glycidoxypropyl)-1-methylhydrogensiloxaneContains glycidyloxy group; used in hydrosilylation reactions

Uniqueness: Bis(3-glycidoxypropyl)tetramethyldisiloxane stands out due to its dual glycidyloxy functionality which allows for versatile chemical modifications and applications in both material science and biomedical fields. Its ability to form stable networks while providing reactive sites makes it particularly valuable compared to other siloxanes that may not offer similar reactivity or biocompatibility .

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

126-80-7

General Manufacturing Information

Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

Explore Compound Types